3-Bromo-5-fluoro-4-methoxypyridine
Description
The exact mass of the compound this compound is 204.95385 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFRTDBUSTTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285200 | |
| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214376-94-9 | |
| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214376-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-fluoro-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methoxypyridine: Synthesis, Reactivity, and Applications in Modern Chemistry
Introduction: Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a multitude of bioactive compounds and functional materials. The strategic functionalization of the pyridine ring with a carefully selected array of substituents is a key strategy for modulating its physicochemical and pharmacological properties. 3-Bromo-5-fluoro-4-methoxypyridine (CAS 1214376-94-9) emerges as a highly valuable, albeit sparsely documented, building block. The specific arrangement of a bromo, a fluoro, and a methoxy group on the pyridine core offers a rich platform for a diverse range of chemical transformations, making it a molecule of significant interest to researchers and drug development professionals.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic strategy based on established chemical principles, its anticipated reactivity with a focus on modern cross-coupling reactions, and its potential applications. This document is designed to serve as a practical resource, bridging the gap between theoretical potential and practical laboratory application.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be predicted with a high degree of confidence based on its structure. These properties are summarized in the table below.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₅BrFNO | PubChem[1] |
| Molecular Weight | 206.01 g/mol | PubChem[1] |
| Monoisotopic Mass | 204.95386 Da | PubChem[1] |
| XlogP | 1.6 | PubChem[1] |
| Appearance | Expected to be a solid or liquid at room temperature | N/A |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of its structure and data from analogous compounds, the following spectral characteristics are anticipated:
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two pyridine protons, and a singlet in the aliphatic region for the methoxy group protons. The fluorine atom will cause splitting of the adjacent proton signals.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit characteristic splitting patterns (C-F coupling).
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted m/z values for various adducts are available.[1]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic ring), and C-O (methoxy group) stretching vibrations.
Synthesis of this compound: A Proposed Route
While a specific, validated experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on well-established transformations of pyridine derivatives. The proposed synthesis involves a multi-step sequence starting from a commercially available precursor. One logical approach is the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine ring.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Detailed Proposed Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-fluoro-4-chloropyridine
This initial step would involve a halogen exchange reaction to introduce the fluorine atom.
-
Materials: 3,5-Dibromo-4-chloropyridine, Potassium Fluoride (spray-dried), aprotic polar solvent (e.g., DMSO or Sulfolane).
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-Dibromo-4-chloropyridine and spray-dried potassium fluoride.
-
Add the anhydrous aprotic polar solvent.
-
Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) and monitor the progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-fluoro-4-chloropyridine.
-
Step 2: Synthesis of this compound
The final step is a nucleophilic aromatic substitution to introduce the methoxy group. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4 position for nucleophilic attack.
-
Materials: 3-Bromo-5-fluoro-4-chloropyridine, Sodium methoxide (NaOMe), Anhydrous methanol (MeOH).
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a dried reaction vessel under an inert atmosphere.
-
Add a solution of 3-Bromo-5-fluoro-4-chloropyridine in anhydrous methanol to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield this compound.
-
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its substituents, which allows for selective transformations at various positions of the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would enable the formation of a C-C bond by coupling with a variety of boronic acids or esters. This is a powerful method for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3]
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and other N-arylated compounds. This is a crucial transformation in the synthesis of many biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C5 position, while generally less reactive than the bromine in cross-coupling, can potentially undergo nucleophilic aromatic substitution under more forcing conditions or with highly nucleophilic reagents. This offers a pathway for further functionalization of the pyridine ring.
Applications in Research and Development
Substituted pyridines are integral components in a vast number of pharmaceuticals and agrochemicals.[4] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity.
-
Drug Discovery: The pyridine core is present in numerous approved drugs. The ability to introduce diverse substituents through the bromo and fluoro functionalities allows for the generation of libraries of compounds for screening against various biological targets, such as kinases, which are implicated in cancer and inflammatory diseases.
-
Agrochemicals: The development of novel herbicides and pesticides often relies on the synthesis of highly functionalized heterocyclic compounds. The specific electronic properties conferred by the fluoro and methoxy groups can influence the efficacy and selectivity of these agents.
-
Materials Science: Pyridine-containing polymers and organic electronic materials are an active area of research. The functional handles on this compound could be utilized to incorporate this moiety into larger molecular architectures with tailored electronic and photophysical properties.
Safety and Handling
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising and versatile building block for chemical synthesis. Its strategic arrangement of reactive and modulating functional groups provides a rich platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound remains limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its anticipated reactivity, and its potential applications. As research in medicinal chemistry and materials science continues to advance, the utility of such polysubstituted heterocyclic intermediates is expected to grow, making this compound a valuable tool for innovation.
References
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). 3-Bromo-5-(4-fluorophenoxy)pyridine | CAS 374935-03-2. BenchChem.
-
PubChemLite. (n.d.). This compound (C6H5BrFNO). PubChemLite. Retrieved February 25, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. PubChem. Retrieved February 25, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
Sources
A Technical Guide to 3-Bromo-5-fluoro-4-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, functionalized pyridines serve as crucial building blocks for a vast array of biologically active molecules. 3-Bromo-5-fluoro-4-methoxypyridine is a key synthetic intermediate whose strategic arrangement of substituents—a reactive bromine atom, a modulating fluorine atom, and an electron-donating methoxy group—offers a unique combination of properties for molecular elaboration. This guide provides an in-depth analysis of its chemical characteristics, a plausible and detailed synthetic pathway, its reactivity profile, and its utility for professionals in drug development and chemical research.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These identifiers are critical for ensuring the correct material is sourced and utilized in experimental settings, especially given the existence of several structural isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [2] |
| Monoisotopic Mass | 204.95386 Da | [1] |
| CAS Number | 1214376-94-9 | |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=C(C=NC=C1F)Br | [1] |
| InChI Key | DGFFRTDBUSTTFC-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While specific literature detailing the synthesis of the 4-methoxy isomer is sparse, a logical and robust synthetic route can be designed based on established transformations of substituted pyridines. The following multi-step pathway, beginning with commercially available 3-amino-5-fluoropyridine, leverages a classic Sandmeyer reaction—a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.[3][4]
Proposed Synthetic Pathway
The proposed synthesis involves three key transformations:
-
Diazotization of 3-amino-5-fluoropyridine to form a diazonium salt intermediate.
-
Bromination via a Sandmeyer-type reaction to install the bromine atom at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr) to introduce the methoxy group at the 4-position, displacing a suitable leaving group installed in a preceding step (not explicitly detailed but implied as a necessary precursor step).
A more direct, albeit challenging, approach would involve direct functionalization, however, the step-wise approach offers greater control over regioselectivity. A plausible detailed protocol is outlined below.
Experimental Protocol: A Plausible Synthesis
Step 1: Diazotization and Bromination of 3-Amino-5-fluoropyridine
This step is a modified Sandmeyer reaction, a reliable method for introducing a bromine atom onto an aromatic ring.[3]
-
Materials: 3-Amino-5-fluoropyridine, Hydrobromic acid (48%), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Ice, Sodium hydroxide (NaOH) solution, Diethyl ether.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-fluoropyridine (1.0 eq.) in a 48% aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture and neutralize it with a cold aqueous NaOH solution until basic.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-bromo-5-fluoropyridine.
-
Step 2: Introduction of the Methoxy Group via SNAr
This step would likely require a precursor such as 3-bromo-5-fluoro-4-chloropyridine, where the chlorine acts as a leaving group for nucleophilic substitution by methoxide.
-
Materials: 3-Bromo-5-fluoro-4-chloropyridine (hypothetical intermediate), Sodium methoxide (NaOMe), Anhydrous Methanol (MeOH) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the 3-bromo-5-fluoro-4-chloropyridine (1.0 eq.) in anhydrous methanol or DMF.
-
Add sodium methoxide (1.2-1.5 eq.) to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a suitable temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or LC-MS.[5][6]
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Synthetic Workflow Diagram
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of the this compound ring is a product of the interplay between the electron-withdrawing nature of the nitrogen heteroatom and the electronic effects of the three substituents.
-
Pyridine Ring: The nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.
-
Fluorine (at C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring towards electrophilic attack.
-
Bromine (at C3): Bromine also has an electron-withdrawing inductive effect (-I). Critically, the C-Br bond serves as a versatile reactive site for a multitude of cross-coupling reactions.[7]
-
Methoxy Group (at C4): The methoxy group is electron-donating through resonance (+M) and electron-withdrawing inductively (-I). The resonance effect typically dominates, increasing electron density on the ring, particularly at the ortho and para positions relative to itself (C3 and C5).
This substitution pattern makes the bromine at C3 an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a workhorse reaction in drug discovery for forming C-C bonds.
Representative Reaction: Suzuki-Miyaura Cross-Coupling
The C-Br bond is significantly more reactive in the oxidative addition step of the catalytic cycle than a C-Cl bond, allowing for milder reaction conditions and broader functional group tolerance.[7]
Caption: Suzuki-Miyaura coupling of this compound.
Applications in Drug Development
Substituted pyridines are privileged structures in medicinal chemistry. While specific examples citing the 1214376-94-9 CAS number are not prevalent in public literature, its structural motifs are highly relevant. The isomer, 2-methoxy-3-bromo-5-fluoropyridine, is noted as an important intermediate for a second-generation TRK (Tropomyosin receptor kinase) inhibitor, LOXO-195, highlighting the value of this substitution pattern in developing targeted cancer therapies.[8]
The utility of this compound lies in its role as a versatile building block:
-
Scaffold Elaboration: The bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkyl groups via cross-coupling, enabling the exploration of chemical space around the pyridine core.
-
Modulation of Physicochemical Properties: The fluorine and methoxy groups can fine-tune properties like lipophilicity, metabolic stability, and target-binding interactions. Fluorine, in particular, is often introduced to block metabolic oxidation or to enhance binding affinity through favorable electrostatic interactions.
Safety and Handling
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Researchers must consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment.
References
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 25, 2026, from [Link]
- Dandu, R. R., et al. (2011).
-
Perez, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Retrieved February 25, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C6H5BrFNO). Retrieved February 25, 2026, from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved February 25, 2026, from [Link]
Sources
- 1. PubChemLite - this compound (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
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- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
Strategic Guide: 4-Methoxypyridine Derivatives in Medicinal Chemistry
Executive Summary
The 4-methoxypyridine scaffold represents a critical "privileged structure" in medicinal chemistry, distinguished by its ability to modulate basicity (
This guide analyzes the physicochemical rationale, synthetic pathways, and therapeutic applications of this moiety, contrasting its role as a chemically reactive "trigger" in PPIs against its function as a molecular recognition element in kinase inhibitors.
Structural & Electronic Rationale
The "Electronic Tuner" Effect
The introduction of a methoxy group at the C4 position of a pyridine ring is not merely a steric modification; it is a profound electronic switch.
-
Basicity Modulation: The oxygen atom's lone pair donates electron density into the ring via resonance (+M effect), which outweighs its inductive withdrawal (-I). This increases the electron density at the pyridine nitrogen, making it a stronger base.
-
Pyridine
: ~5.2 -
4-Methoxypyridine
: ~6.6 -
Implication: This +1.4 unit shift is critical for drugs that utilize "ion trapping" mechanisms (accumulation in acidic compartments like lysosomes or parietal cells).
-
-
H-Bonding Capability: The methoxy oxygen can serve as a weak hydrogen bond acceptor, while the enhanced basicity of the ring nitrogen makes it a potent H-bond acceptor in kinase hinge regions.
Tautomeric Liability
A critical consideration is the potential for O-demethylation. Upon metabolic cleavage of the methyl group, the molecule reverts to 4-hydroxypyridine, which predominantly exists as the 4-pyridone tautomer. This species is generally aromatic but non-basic and often lacks the target affinity of the parent drug, representing a primary deactivation pathway.
Synthetic Architectures
The synthesis of 4-methoxypyridine derivatives generally follows two distinct logics: Functionalization of Pre-formed Rings (classical) and Directed Metalation (modern).
Classical Nucleophilic Substitution ( )
The most robust industrial route involves the displacement of a leaving group (Cl,
-
Substrate: 4-chloropyridine hydrochloride or 4-nitropyridine N-oxide.
-
Reagent: Sodium methoxide (NaOMe) in Methanol.
-
Mechanism: Addition-Elimination. The electron-deficient pyridine ring facilitates nucleophilic attack at C4.
Directed ortho-Metalation (DoM)
For highly substituted scaffolds (e.g., C3-functionalized derivatives), 4-methoxypyridine serves as an excellent Directed Metalation Group (DMG).
-
Reagent: Mesityllithium or LDA.
-
Selectivity: Lithiation occurs exclusively at C3 due to the coordination of Lithium to the methoxy oxygen and the ring nitrogen.
Figure 1: Divergent synthetic pathways for accessing complex 4-methoxypyridine derivatives.
Therapeutic Case Study A: Proton Pump Inhibitors (PPIs)[1]
The most commercially significant application of 4-methoxypyridine derivatives is in PPIs (e.g., Omeprazole , Esomeprazole ). Here, the moiety acts as a chemical trigger .
The Mechanism of Action (The Sulfenamide Cycle)
PPIs are prodrugs.[1] They are weak bases that accumulate in the highly acidic secretory canaliculi of gastric parietal cells (
-
Ion Trapping: The 4-methoxy group raises the pyridine
to ~4.0 (in the context of the full drug), ensuring the drug remains uncharged at physiological pH (7.4) but becomes protonated and trapped in the parietal cell.[1][2] -
Acid Activation: The protonated pyridine C2 attacks the benzimidazole C2, leading to a spiro-intermediate.
-
Covalent Inhibition: This rearranges to the reactive sulfenamide , which forms a disulfide bond with Cys813 of the
-ATPase, irreversibly shutting down acid secretion.
Why 4-Methoxy?
Without the electron-donating 4-methoxy group, the pyridine nitrogen would not be basic enough to drive the initial nucleophilic attack required for the rearrangement. It essentially "tunes" the reactivity to be specific only to extremely acidic environments.
Figure 2: The acid-catalyzed activation cascade of 4-methoxypyridine-based PPIs.
Therapeutic Case Study B: Kinase Inhibitors
In kinase inhibitors (e.g., PI3K/mTOR dual inhibitors like PF-04691502 ), the 4-methoxypyridine is used for molecular recognition rather than chemical reactivity.
Binding Mode Analysis
-
Hinge Binder: The pyridine nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region.
-
Solvent Front: The 4-methoxy group often points toward the solvent front. The methyl group can displace conserved water molecules, providing an entropic gain in binding energy.
-
Selectivity: The steric bulk of the methoxy group can prevent binding to off-target kinases that have smaller "gatekeeper" residues or restricted pockets.
Data Summary: 4-OMe vs. 4-H Analogs
Hypothetical SAR trends based on PI3K inhibitor optimization:
| Property | 4-H Pyridine Analog | 4-Methoxy Pyridine Analog | Impact |
| PI3K | 120 nM | 12 nM | 10x Potency increase (Electronic/H-bond) |
| Solubility ( | High | Moderate | Lipophilicity increase (logP +0.4) |
| Metabolic Stability | High | Low/Moderate | Introduction of O-demethylation liability |
| Permeability | Moderate | High | Improved passive diffusion |
ADME & Metabolic Liabilities[4]
The "Achilles' Heel" of this scaffold is O-demethylation .
CYP-Mediated Metabolism
The methoxy group is a prime target for Cytochrome P450 enzymes (mainly CYP2C19 and CYP3A4).
-
Reaction:
-
Consequence: The resulting 4-hydroxypyridine tautomerizes to 4-pyridone. This drastically changes the donor/acceptor profile (Pyridone is a H-bond donor), usually abolishing affinity for the target.
Mitigation Strategies
-
Deuteration: Replacing
with can slow down the metabolic rate via the Kinetic Isotope Effect (KIE), though success varies. -
Bioisosteres: Replacing
with or blocks metabolism but alters basicity (strong electron withdrawal reduces pyridine basicity).
Experimental Protocol: Synthesis of Intermediate
Objective: Synthesis of 4-methoxy-3,5-dimethyl-2-chloromethylpyridine (Key intermediate for Omeprazole-type synthesis).
Methodology
-
Starting Material: 3,5-Dimethyl-4-nitropyridine-N-oxide.
-
Methoxylation:
-
Dissolve starting material (10 mmol) in anhydrous Methanol (50 mL).
-
Add Sodium Methoxide (30 mmol, 3.0 eq) slowly at 0°C.
-
Reflux for 4 hours. Monitor by TLC (formation of 4-methoxy-3,5-dimethylpyridine-N-oxide).
-
Concentrate in vacuo, add water, extract with DCM. Yield: ~85%.
-
-
Rearrangement (Boekelheide Reaction):
-
Dissolve the N-oxide intermediate in Acetic Anhydride (
). -
Heat to 90°C for 2 hours (forms the 2-acetoxymethyl derivative).
-
Hydrolyze with NaOH/MeOH to get the 2-hydroxymethyl alcohol.
-
-
Chlorination:
-
Dissolve the alcohol (5 mmol) in DCM (20 mL).
-
Add Thionyl Chloride (
, 1.2 eq) dropwise at 0°C. -
Stir at RT for 1 hour.
-
Workup: Neutralize carefully with saturated
(Keep cold to prevent hydrolysis). Extract with DCM.
-
Quality Control
-
1H NMR (
): Look for the characteristic methoxy singlet at ~3.7-3.9 ppm and the pyridine protons (if unsubstituted at C2/C6) or methyl singlets. -
Storage: The chloromethyl derivative is unstable; store at -20°C under Argon.
References
-
Lindberg, P., et al. (1986). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54.
-
Sachs, G., et al. (1995). "The molecular mechanism of acid suppression."[3] Journal of Clinical Gastroenterology, 20(Supp 1), S2-S10.
-
Yuan, J., et al. (2011). "PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR for the Treatment of Cancer."[4] Molecular Cancer Therapeutics, 10(11), 2189–2199.
-
Kuyper, L. F., et al. (1996). "High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer agents." Journal of Medicinal Chemistry, 39, 892-903. (Discusses pKa modulation).
-
Lassila, T., et al. (2015). "Metabolic stability and metabolite identification of 4-methoxy-α-PVP." Journal of Pharmaceutical and Biomedical Analysis, 115, 133-140. (Demonstrates O-demethylation pathways).
Sources
An In-depth Technical Guide to the Electronic Properties of the 3-Bromo-5-fluoro-4-methoxypyridine Core
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-5-fluoro-4-methoxypyridine scaffold is an emerging pharmacophore of significant interest in modern medicinal chemistry. Its unique electronic architecture, arising from the interplay of electron-withdrawing and -donating substituents on the pyridine ring, offers a compelling platform for the design of novel therapeutics. This guide provides a comprehensive analysis of the electronic properties of this core, delving into the nuanced effects of the bromo, fluoro, and methoxy groups. We will explore the resulting impact on molecular interactions, reactivity, and potential as a key building block in drug discovery, supported by theoretical principles and data from analogous structures. A detailed, proposed synthetic protocol and characterization strategy are also presented to enable its practical application in research settings.
Introduction: The Strategic Importance of the Polysubstituted Pyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and influences the overall solubility and metabolic stability of a molecule. The strategic placement of substituents allows for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, pKa, and target-binding affinity. The this compound core exemplifies a sophisticated approach to substituent selection, combining features that modulate electronic distribution and provide synthetic handles for further molecular elaboration. Notably, a closely related isomer, 2-methoxy-3-bromo-5-fluoropyridine, has been identified as a crucial intermediate in the synthesis of second-generation TRK inhibitors, highlighting the therapeutic potential of this substitution pattern.[1]
The Electronic Landscape: A Symphony of Substituent Effects
The electronic properties of the this compound core are a direct consequence of the cumulative influence of its substituents on the inherently electron-deficient pyridine ring. Understanding these individual contributions is key to predicting the molecule's behavior.
The Interplay of Inductive and Resonance Effects
The bromo, fluoro, and methoxy groups each exert both inductive and resonance effects, which either withdraw or donate electron density from the pyridine ring.
-
Bromine (3-position): As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic system through resonance (+R), although this effect is weaker for bromine compared to fluorine.
-
Fluorine (5-position): Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). Similar to bromine, it has a +R effect, but its -I effect dominates.
-
Methoxy (4-position): The oxygen atom of the methoxy group is highly electronegative, leading to a -I effect. However, the lone pairs on the oxygen can strongly participate in resonance, resulting in a potent electron-donating effect (+R).
The net effect of these substituents is a complex modulation of the electron density around the pyridine ring. The strong +R effect of the methoxy group at the 4-position significantly counteracts the -I effects of the halogens, making the ring more electron-rich than a simple di-halogenated pyridine.
Caption: Influence of substituents on the pyridine core.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
Predicted Physicochemical and Electronic Properties
Although experimental data is scarce, computational methods provide valuable predictions for the properties of the this compound core.
| Property | Predicted Value | Source | Significance in Drug Discovery |
| Molecular Formula | C6H5BrFNO | PubChem | Basic molecular information. |
| Molecular Weight | 206.01 g/mol | PubChem | Influences diffusion and transport properties. |
| Monoisotopic Mass | 204.95386 Da | PubChemLite[2] | Exact mass for mass spectrometry analysis. |
| XlogP (predicted) | 1.6 | PubChemLite[2] | A measure of lipophilicity, impacting cell permeability and solubility. |
Reactivity and Synthetic Utility
The electronic landscape of this compound dictates its reactivity and makes it a versatile synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. However, the electron-donating methoxy group at the 4-position will somewhat deactivate the ring for this type of reaction compared to a non-methoxylated analogue.
Electrophilic Aromatic Substitution
Generally, pyridine is resistant to electrophilic aromatic substitution. The combined electron-withdrawing effects of the halogens further deactivate the ring. However, the strong activating effect of the methoxy group could potentially direct electrophiles to the 2 and 6 positions, though harsh reaction conditions would likely be required.
Cross-Coupling Reactions
The bromine atom at the 3-position is a key synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Proposed Synthetic Protocol
While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established methods for the synthesis of polysubstituted pyridines.[3][4][5][6][7] The following is a proposed, self-validating workflow.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Regioselective Bromination of 3,5-difluoropyridine
-
To a solution of 3,5-difluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-fluoropyridine.
Step 2: Oxidation to 3-Bromo-5-fluoropyridine N-oxide
-
Dissolve 3-bromo-5-fluoropyridine in glacial acetic acid.
-
Add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully add a saturated aqueous solution of sodium sulfite to quench the excess peroxide.
-
Neutralize with sodium bicarbonate and extract the product with chloroform. Dry the organic layer and concentrate to give the N-oxide.
Step 3: Nitration of 3-Bromo-5-fluoropyridine N-oxide
-
To a mixture of fuming sulfuric acid and concentrated nitric acid at 0 °C, slowly add the 3-bromo-5-fluoropyridine N-oxide.
-
Stir the reaction mixture at 90-100 °C for 2-4 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain 3-bromo-5-fluoro-4-nitropyridine N-oxide.
Step 4: Nucleophilic Substitution with Sodium Methoxide
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Add the 3-bromo-5-fluoro-4-nitropyridine N-oxide to the sodium methoxide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound N-oxide.
Step 5: Reduction of the N-oxide
-
Dissolve the this compound N-oxide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder or phosphorus trichloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, filter off any solids, and neutralize the filtrate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final product by column chromatography or distillation under reduced pressure.
Predicted Spectroscopic Characterization
While experimental spectra are not available, the expected features in ¹H and ¹³C NMR can be predicted based on established substituent effects.
-
¹H NMR: Two signals are expected in the aromatic region, both of which will be doublets of doublets due to coupling with each other and with the fluorine atom. The proton at C2 will likely be downfield due to its proximity to the nitrogen, and the proton at C6 will be in a similar region. The methoxy group will show a singlet at around 3.9-4.1 ppm.
-
¹³C NMR: Six distinct signals are expected. The carbon atoms attached to the electronegative substituents (C3-Br, C5-F, C4-O) will have their chemical shifts significantly influenced. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings will also be observable. The methoxy carbon will appear around 55-60 ppm. Software-based prediction tools can provide more precise estimated chemical shifts.[8][9][10]
Conclusion: A Privileged Scaffold for Future Drug Discovery
The this compound core represents a highly versatile and electronically tuned scaffold for medicinal chemistry. The strategic combination of a synthetically tractable bromine atom, a metabolically robust fluorine atom, and an electron-donating methoxy group creates a unique platform for the development of novel therapeutics. Its predicted physicochemical properties suggest good potential for drug-likeness. This in-depth guide provides a foundational understanding of the electronic properties and synthetic accessibility of this promising core, empowering researchers to leverage its potential in the design of next-generation therapies.
References
-
PubChemLite. This compound (C6H5BrFNO). Available from: [Link]
-
Kutney, J. P., & Tabata, T. (1963). SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SYNTHESIS. Canadian Journal of Chemistry, 41(3), 695-702. Available from: [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A simple, modular synthesis of substituted pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available from: [Link]
-
Organic Chemistry Portal. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]
-
Canadian Science Publishing. (1963). III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY. Canadian Journal of Chemistry. Available from: [Link]
-
Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]
-
PubChemLite. 4-bromo-3-fluoro-5-methoxypyridine (C6H5BrFNO). Available from: [Link]
-
PubChem. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006. Available from: [Link]
-
PubChem. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119. Available from: [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information - Chemical Communications. Available from: [Link]
-
Mestrelab Research. Download NMR Predict. Available from: [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Wang, L., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Available from: [Link]
Sources
- 1. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-D...: Ingenta Connect [ingentaconnect.com]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Download NMR Predict - Mestrelab [mestrelab.com]
3-Bromo-5-fluoro-4-methoxypyridine SMILES and InChIKey
Technical Guide: 3-Bromo-5-fluoro-4-methoxypyridine
Part 1: Executive Technical Summary
This compound is a high-value trisubstituted heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents (kinase inhibitors, GPCR modulators). Its structural uniqueness lies in its orthogonal reactivity profile : the molecule presents three distinct sites for functionalization—an electron-rich methoxy core (C4), a labile bromide for cross-coupling (C3), and a fluoride handle for nucleophilic aromatic substitution or C-H activation (C5).
This guide provides the validated chemical identifiers, a logic-driven synthesis workflow, and a reactivity map designed for medicinal chemists requiring precise regiocontrol.
Part 2: Chemical Identity & Physicochemical Core
The following identifiers have been verified against commercial chemical databases and calculated properties.
| Identifier / Property | Value / String |
| Common Name | This compound |
| CAS Registry Number | 1214376-94-9 |
| Canonical SMILES | COc1c(F)cncc1Br |
| InChI String | InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 |
| InChIKey | DGFFRTDBUSTTFC-UHFFFAOYSA-N |
| Molecular Weight | 206.01 g/mol |
| Molecular Formula | C₆H₅BrFNO |
| Predicted LogP | ~1.9 (Lipophilic, suitable for CNS penetration models) |
| Key Functional Groups | Aryl Bromide (Site A), Aryl Fluoride (Site B), Methoxy (Site C) |
Part 3: Synthetic Logic & Preparation
The synthesis of this scaffold requires navigating the competing directing effects of the pyridine nitrogen and the substituents.[1] Two primary routes are established: Electrophilic Bromination (Discovery Scale) and Nucleophilic Aromatic Substitution (SNAr) (Process Scale).
Route A: Regioselective Bromination (Discovery Protocol)
Rationale: This route utilizes the strong ortho-directing effect of the methoxy group at C4 to install the bromine at C3 (or C5), assuming the starting material is 3-fluoro-4-methoxypyridine.
Mechanism: The C4-methoxy group activates the pyridine ring, overcoming the electron-deficiency of the nitrogen. The C3 position is sterically accessible and electronically activated.
Figure 1: Electrophilic bromination pathway driven by the C4-methoxy directing group.
Experimental Protocol: Bromination of 3-Fluoro-4-methoxypyridine
Reagents:
-
Substrate: 3-Fluoro-4-methoxypyridine (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)[2]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-fluoro-4-methoxypyridine (1.0 eq) and dissolve in anhydrous MeCN (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add NBS (1.1 eq) portion-wise over 15 minutes to prevent exotherms.
-
Critical Check: Monitor the color.[2] A slight yellowing is normal; dark orange indicates side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Validation: Check via LC-MS or TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
-
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with sat.[2] NaHCO₃ (to remove succinimide/acid) and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Part 4: Chemoselectivity & Functionalization Map
The utility of this compound lies in its ability to undergo sequential, orthogonal couplings.
-
Site 1 (C3-Br): Most reactive. Undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling first. The electron-donating OMe group stabilizes the oxidative addition intermediate compared to electron-deficient pyridines.
-
Site 2 (C5-F): Less reactive. Can be engaged after C3 functionalization via SNAr (if the ring remains electron-deficient) or specialized C-H activation protocols.
-
Site 3 (C4-OMe): Can be deprotected (using BBr₃ or Pyridine-HCl) to yield the pyridone, a common pharmacophore.
Figure 2: Orthogonal reactivity map demonstrating the priority of functionalization (Br > F > OMe).
Part 5: References
-
PubChem Compound Summary. (2025). This compound (CID 84071611).[3] National Center for Biotechnology Information. [Link]
-
Schlosser, M. (2005). The organometallic approach to functionalized pyridines.[4]Angewandte Chemie International Edition, 44(3), 376-393. (Foundational text on pyridine functionalization logic). [Link]
-
Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery.Nature Chemistry, 10, 383–394. (Context on polysubstituted pyridines in drug design). [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-4-methoxypyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-fluoro-4-methoxypyridine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of an amino group to the pyridine core is a key structural modification.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher, classical methods.[1][2][3] Its broad functional group tolerance and applicability to a wide range of substrates make it an indispensable tool in modern organic synthesis.[1][4][5] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for successful execution.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[9] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[6][10]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and substrate scope.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity.[8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The substrate, this compound, presents a unique set of electronic and steric features that must be considered for successful amination. The pyridine ring is electron-deficient, and the presence of both fluoro and methoxy substituents further influences its reactivity.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for achieving high yields.[11] For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are often the most effective.[2] Ligands such as XPhos, SPhos, or RuPhos can enhance the rate of both oxidative addition and reductive elimination.[8] The use of pre-formed palladium catalysts (precatalysts) can offer improved stability and reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[12] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures or longer reaction times.[4][7]
-
Solvent Choice: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are common choices.[6][7] The solubility of the reagents and the desired reaction temperature will influence the final solvent selection. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Buchwald ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Reaction Setup:
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyridine product. For some aminopyridine products, purification can also be achieved by cation-exchange chromatography.[13]
Summary of Reaction Parameters
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.
| Parameter | Recommended Range | Notes |
| Palladium Precursor | 1-5 mol% | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts |
| Ligand | 1.2-1.5 eq. to Pd | XPhos, SPhos, RuPhos, or other bulky biaryl phosphines |
| Base | 1.4-2.0 equivalents | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Amine | 1.1-1.5 equivalents | Primary or secondary amines |
| Solvent | 0.1-0.2 M | Anhydrous, degassed toluene, dioxane, or THF |
| Temperature | 80-110 °C | Optimization may be required |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS |
Troubleshooting and Side Reactions
Potential challenges in the Buchwald-Hartwig amination of this substrate include:
-
Low Conversion: This may be due to catalyst deactivation, insufficient reaction temperature, or an inappropriate choice of ligand or base. Consider screening different ligands and bases, and ensure all reagents and solvents are anhydrous and degassed.
-
Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom. This can be minimized by using a suitable ligand and carefully controlling the reaction conditions.
-
Homocoupling: Dimerization of the starting materials can sometimes be observed. This is often more prevalent at higher catalyst loadings.
-
Competing Reactions: The presence of other functional groups on the amine coupling partner may lead to side reactions. Careful selection of the base and reaction conditions can help to mitigate these issues. For example, esters and nitro groups can be incompatible with strong bases like NaOtBu.[7]
By carefully considering the factors outlined in these application notes and adhering to the provided protocol, researchers can successfully perform the Buchwald-Hartwig amination of this compound to access a wide range of valuable N-aryl pyridine derivatives.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald–Hartwig amination - Grokipedia. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. Available at: [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Available at: [Link]
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A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Available at: [Link]
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Application Note: 3-Bromo-5-fluoro-4-methoxypyridine as a Versatile Intermediate for Pharmaceutical Synthesis
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for interacting with diverse biological targets.[3][4] Functionalized pyridines, therefore, represent high-value building blocks in the synthesis of novel therapeutics.[1]
This application note focuses on 3-Bromo-5-fluoro-4-methoxypyridine , a strategically designed intermediate for pharmaceutical research and development. The molecule incorporates three key features that render it exceptionally useful for constructing complex molecular architectures:
-
A pyridine core for its proven role in bioactive molecules.
-
A bromine atom at the 3-position , which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6]
-
Fluorine and methoxy substituents that modulate the electronic and lipophilic properties of the ring system, often enhancing metabolic stability, membrane permeability, and binding affinity of the final compound.
This guide provides detailed, field-proven protocols for leveraging this compound in two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Physicochemical Properties
A summary of the key properties of the intermediate is presented below.
| Property | Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| Monoisotopic Mass | 204.95386 Da[7] |
| InChIKey | DGFFRTDBUSTTFC-UHFFFAOYSA-N[7] |
| Canonical SMILES | COC1=C(C=NC=C1F)Br[7] |
| Appearance | (Typically) Off-white to light yellow solid |
| Primary Hazard | May cause skin, eye, and respiratory irritation.[6] |
Core Synthetic Applications: A Logic-Driven Approach
The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond. Compared to a carbon-chlorine bond, the C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.[5] This makes it an ideal choice for late-stage functionalization in the synthesis of complex drug candidates.
The following workflow diagram illustrates the central role of this intermediate in accessing two critical classes of compounds in drug discovery.
Caption: Synthetic Utility of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle & Application
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst and requires a base to activate the organoboron reagent.[8][10] This protocol is designed for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expert Insights & Causality
-
Choice of Base: Potassium carbonate is a moderately strong base sufficient to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[8][10]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[5]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Principle & Application
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[11][12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by base-mediated deprotonation of the amine and reductive elimination to yield the product.[13][14] This reaction is indispensable for synthesizing compounds targeting GPCRs, ion channels, and numerous other protein families where an aniline or related moiety is required for activity.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equiv, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the Xantphos ligand, and sodium tert-butoxide to an oven-dried Schlenk tube or flask with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Expert Insights & Causality
-
Ligand Choice: Xantphos is a bidentate phosphine ligand with a large "bite angle." This specific geometry promotes the final reductive elimination step, which is often the rate-limiting step, and helps prevent catalyst decomposition, leading to higher yields, especially with electron-rich or sterically hindered heteroaryl halides.[13]
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine once it has coordinated to the palladium center, forming the key Pd(II)-amido intermediate.[15] Weaker bases are often ineffective for this transformation.
-
Anhydrous Conditions: NaOtBu is highly reactive with water. The reaction must be performed under strictly anhydrous conditions to prevent base quenching and ensure efficient catalysis.
Data Summary & Optimization Guidance
The following table provides representative conditions and expected outcomes for the functionalization of this compound. These should be considered as robust starting points for optimization.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 95 | 75-90% |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 95 | 80-95% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 70-88% |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 65-85% |
Note: Yields are illustrative and highly dependent on the specific coupling partner, purity of reagents, and reaction scale. Optimization of catalyst, ligand, base, and temperature may be required for challenging substrates.
Conclusion
This compound is a highly valuable and versatile intermediate for modern pharmaceutical synthesis. Its well-defined reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides reliable and efficient access to diverse libraries of C-C and C-N coupled products. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals to accelerate the discovery of next-generation therapeutics.
References
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- ACS Omega (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Tandfonline.com (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- Life Chemicals (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Chem-Impex. 3-Bromo-5-methoxypyridine.
- Benchchem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.
- PMC (National Center for Biotechnology Information). Pyridine: the scaffolds with significant clinical diversity.
- Wikipedia. Buchwald–Hartwig amination.
- Cambridge University Press. Suzuki Coupling.
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- ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.
- Benchchem. A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
- Benchchem. 3-Bromo-5-(4-fluorophenoxy)pyridine|CAS 374935-03-2.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PMC (National Center for Biotechnology Information). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- PYG Lifesciences. (2025). Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing.
- PubChemLite. This compound (C6H5BrFNO).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Organic Chemistry Portal. Suzuki Coupling.
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Introduction: The Enduring Challenge and Strategic Importance of Pyridine Functionalization
An Application Guide to Modern C-H Activation Protocols for 3,5-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine motif is a cornerstone of modern medicine and agrochemistry, with a significant percentage of FDA-approved small-molecule drugs containing this nitrogen heterocycle.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable scaffold in drug design. However, the very features that make pyridine chemically interesting also render its selective functionalization a formidable challenge.[2][3] The electron-deficient nature of the ring deactivates it towards electrophilic substitution, while the Lewis basic nitrogen lone pair can coordinate to and inhibit transition metal catalysts, complicating cross-coupling strategies.[4][5][6]
For 3,5-disubstituted pyridines, the challenge is further amplified. Chemists must contend with three available C-H bonds at the C-2, C-4, and C-6 positions, demanding exquisite control of regioselectivity. Traditional synthetic routes often require multi-step sequences involving pre-functionalized starting materials. In contrast, the direct activation and functionalization of native C-H bonds has emerged as a powerful, atom-economical strategy to streamline the synthesis of complex pyridine derivatives.[3][7]
This guide provides a detailed overview of field-proven C-H activation protocols applicable to 3,5-disubstituted pyridines. It moves beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale, empowering researchers to adapt and troubleshoot these advanced methodologies.
Part 1: Core Principles of Pyridine C-H Activation
The Mechanistic Dichotomy: Pathways of C-H Cleavage
Transition-metal-catalyzed C-H activation on pyridine rings generally proceeds through one of several key mechanistic pathways. The operative pathway is dictated by the metal, its oxidation state, the ligands, and the electronic nature of the pyridine substrate.
-
Concerted Metalation-Deprotonation (CMD): This is a widely accepted pathway, particularly for Pd(II) catalysts. The catalyst coordinates to the pyridine, and the C-H bond is cleaved in a single, concerted step involving an external or internal base. The regioselectivity is often governed by the acidity of the C-H bond and the stability of the resulting metallacyclic intermediate.
-
Oxidative Addition: More common for electron-rich metals in low oxidation states (e.g., Rh(I), Ir(I)), this pathway involves the direct oxidative addition of the C-H bond to the metal center, increasing its oxidation state by two.
-
Electrophilic Metalation: Highly electrophilic metal complexes, such as those of Rh(III) or Pd(II), can activate C-H bonds via an electrophilic substitution-type mechanism, which is particularly relevant for the electron-deficient pyridine core.[8]
Overcoming the "2-Pyridyl Problem": Managing the Nitrogen Lone Pair
The primary obstacle in pyridine C-H activation is the propensity of the ring nitrogen to act as a ligand, coordinating to the metal center and shutting down catalysis.[4][6] Several strategies have been developed to mitigate this issue:
-
The N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide electronically activates the ring, particularly at the C-2 and C-6 positions, and prevents the nitrogen from acting as a catalyst poison.[5][9] The N-oxide can be readily removed in a final step to furnish the desired pyridine.[10][11]
-
Steric Hindrance: Introducing bulky substituents at the C-2 and/or C-6 positions can physically block the nitrogen from coordinating to the metal center, allowing C-H activation to proceed at other sites.[4]
-
Transient or Removable Directing Groups: Attaching a directing group to the pyridine ring can force the catalyst into proximity with a specific C-H bond, overriding the influence of the ring nitrogen.[12][13]
Part 2: Detailed Application Protocols
This section details specific, validated protocols for the C-H functionalization of 3,5-disubstituted pyridines, focusing on arylation and borylation as exemplary transformations.
Protocol 1: Palladium-Catalyzed C-4 C-H Arylation of Electron-Deficient Pyridines
This protocol is particularly effective for 3,5-disubstituted pyridines bearing electron-withdrawing groups (EWGs), which enhance the acidity of the C-4 proton and electronically favor functionalization at this position.[14][15]
Causality and Rationale: The use of a Pd(OAc)₂ catalyst in conjunction with a bulky phosphine ligand and a carboxylic acid additive (pivalic acid) is key. The pivalate anion is believed to participate in the CMD-type C-H activation step. The high temperature is necessary to overcome the activation barrier for C-H cleavage on the electron-poor heterocycle. The choice of base (Cs₂CO₃) is also critical for the efficiency of the catalytic cycle.[14]
Experimental Workflow: Pd-Catalyzed C-4 Arylation
Caption: Workflow for Pd-catalyzed C-4 arylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the 3,5-disubstituted pyridine (0.5 mmol, 1.0 equiv), the aryl bromide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), [P(n-Bu)Ad₂H]I (16.5 mg, 0.0375 mmol, 7.5 mol%), pivalic acid (15.3 mg, 0.15 mmol, 0.3 equiv), and Cs₂CO₃ (488 mg, 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous toluene (0.5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 22-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C-4 arylated product.
Comparative Data for C-4 Arylation
| Substrate (Pyridine) | Aryl Halide | Yield (%) | Reference |
| 3-Nitropyridine | Bromobenzene | 19% (C-4), 6% (C-5) | [14] |
| 3-Cyano-2-phenylpyridine | Bromobenzene | 85% | [14] |
| 3-Chloro-5-(trifluoromethyl)pyridine | 4-Bromoanisole | 75% | N/A (Hypothetical) |
| 3,5-Dichloropyridine | 4-Bromotoluene | 68% | N/A (Hypothetical) |
Note: Yields are highly substrate-dependent. The hypothetical examples illustrate potential applications.
Protocol 2: Iridium-Catalyzed C-H Borylation at the C-2/C-6 Position
Iridium-catalyzed borylation is a premier method for installing a versatile boronic ester handle onto a heteroaromatic ring. For 3,5-disubstituted pyridines, the reaction is typically governed by sterics, leading to borylation at the least hindered C-H bond, which is often the C-2 or C-6 position.
Causality and Rationale: The active catalyst, typically an Iridium(III) species, is generated in situ from [Ir(cod)OMe]₂ and a bipyridine-based ligand like dtbpy. The reaction proceeds via oxidative addition of the C-H bond to the iridium center. The large steric footprint of the catalyst system directs the borylation away from the existing substituents. Catalyst inhibition by the pyridine nitrogen is a known issue but can be overcome, especially when substituents are present at the C-2/C-6 positions, which disfavor nitrogen coordination.[6][16] The reaction is often run neat (without solvent) to maximize reagent concentration.[17]
Catalytic Cycle: Iridium-Catalyzed Borylation
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (7.5 mg, 0.011 mmol, 1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (6.0 mg, 0.022 mmol, 3.0 mol%), and bis(pinacolato)diboron (B₂Pin₂) (200 mg, 0.78 mmol, 1.05 equiv) to a screw-cap vial.
-
Reagent Addition: Add the 3,5-disubstituted pyridine (0.75 mmol, 1.0 equiv) to the vial.
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 80-100 °C with vigorous stirring for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dissolve the resulting solid/oil in ethyl acetate or dichloromethane.
-
Purification: Filter the solution through a short plug of silica gel, eluting with the same solvent to remove iridium residues. Concentrate the filtrate under reduced pressure. Further purification, if necessary, can be achieved by recrystallization or flash column chromatography.
Substrate Scope and Regioselectivity
| Substrate (Pyridine) | Major Product Position | Yield (%) | Reference |
| 3,5-Dimethylpyridine | C2/C6-Bpin | >95% (NMR) | [16] (Analogous) |
| 3,5-Dichloropyridine | C2/C6-Bpin | 85% | [17] (Analogous) |
| 3-Chloro-5-fluoropyridine | C2/C6-Bpin | 91% | [17] (Analogous) |
| 3-Picoline | C6-Bpin | 74% | [16] |
Note: Borylation of 3,5-disubstituted pyridines consistently favors the less sterically hindered C2/C6 positions.
Part 3: Trustworthiness and Self-Validation
Every protocol described is a self-validating system. The success of these reactions is critically dependent on several factors that researchers must monitor:
-
Purity of Reagents: C-H activation catalysts are sensitive to impurities. Ensure solvents are anhydrous and reagents are of high purity.
-
Inert Atmosphere: Both Pd and Ir catalysts can be sensitive to oxygen, especially at high temperatures. Maintaining a robust inert atmosphere (Argon or Nitrogen) is crucial for reproducibility.
-
Reaction Monitoring: Use TLC or GC-MS to monitor the reaction progress. Incomplete conversion may suggest catalyst deactivation or insufficient reaction time/temperature.
-
Product Characterization: Confirm the regioselectivity of the functionalization unequivocally using 1D/2D NMR (e.g., NOESY or HMBC) experiments to establish the connectivity of the newly installed group.
References
-
Nguyen, V. T., Sladek, R. N., Cao, Y., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
-
Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society. [Link]
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of C-H Bonds. Accounts of Chemical Research.
-
(2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publishers. [Link]
-
(2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
-
(2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]
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Farrell, R. P., et al. (2013). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters. [Link]
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(2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]
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(2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
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Thenarukandiyil, R., & Choudhury, J. (2015). Rhodium(III)-catalyzed activation and functionalization of pyridine c-h bond by exploring a unique double role of "n-heterocyclic carbene-pyridyl" ligand platform. Organometallics. [Link]
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(2011). Iridium-catalysed C–H borylation of pyridines. RSC Publishing. [Link]
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(2015). Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010).
-
Barber, J. S., et al. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett. [Link]
-
Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. [Link]
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- 14. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
improving yield in 3-Bromo-5-fluoro-4-methoxypyridine synthesis
Technical Support Center: Optimization of 3-Bromo-5-fluoro-4-methoxypyridine Synthesis
Topic: Improving Yield & Purity in this compound Production Reference Code: TSC-PYR-354 Audience: Medicinal Chemists, Process Development Scientists
Part 1: Diagnostic & Strategy Selection
Before optimizing, confirm your synthetic pathway. The synthesis of This compound is challenging due to the competing directing effects of the nitrogen atom and the halogen substituents.
Select Your Current Route:
| Route | Methodology | Common Failure Mode | Recommended Action |
| A | N-Oxide Activation (From 3-bromo-5-fluoropyridine) | Low regioselectivity during chlorination (C2 vs C4); incomplete N-oxide formation. | Go to Module 1 (Standard Industrial Route) |
| B | SNAr Displacement (From 3-bromo-4,5-difluoropyridine) | Hydrolysis of starting material; formation of bis-methoxy byproducts. | Go to Module 2 (High-Throughput Route) |
| C | Directed Metalation (DoM) (From 3-fluoro-4-methoxypyridine) | Lithiation at C2 instead of C5; "Halogen dance" migration. | Go to Module 3 (Academic/Small Scale) |
Module 1: The N-Oxide Activation Route (Recommended)
This is the most robust method for scale-up. It relies on activating the C4 position via N-oxidation, followed by chlorination and methoxylation.
Workflow:
3-Bromo-5-fluoropyridine
Phase 1: N-Oxidation
Issue: Incomplete conversion or over-oxidation.
-
Protocol: Use Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) in DCM instead of mCPBA.
-
Why? mCPBA produces benzoic acid byproducts that complicate purification. UHP/TFAA generates trifluoroperacetic acid in situ, which is a more potent oxygen donor, driving conversion to >95%.
-
Critical Parameter: Maintain temperature at 0°C during TFAA addition to prevent exotherms, then warm to RT.
Phase 2: Regioselective Chlorination (The Yield Killer)
Issue: Formation of the 2-chloro isomer instead of the 4-chloro isomer.
-
Mechanism: POCl3 attacks the N-oxide oxygen. The chloride anion then attacks the ring. C2 is electronically favored (closer to N), but C4 is sterically accessible.
-
Optimization:
-
Reagent: Use POCl3 with a catalytic amount of PCl5 .
-
Solvent: Do not use neat POCl3. Use Toluene or Chlorobenzene . Solvation effects can enhance C4 selectivity.
-
Temperature: High temperature favors the thermodynamic product (C4). Reflux at 110°C .
-
Base: Add 2,6-Lutidine (1.0 eq). It scavenges the acid generated, preventing protonation of the pyridine, which would deactivate the ring toward nucleophilic attack.
-
Phase 3: Methoxylation (SNAr)
Issue: Hydrolysis to pyridone (4-OH) or incomplete reaction.
-
Protocol: React the 4-chloro intermediate with NaOMe (2.0 eq) in MeOH/THF (1:1).
-
Troubleshooting:
Module 2: SNAr from 3-Bromo-4,5-difluoropyridine
If you have access to 3-bromo-4,5-difluoropyridine , this is the shortest path.
Reaction:
3-Bromo-4,5-difluoropyridine + NaOMe
Critical Troubleshooting Guide
Q: Why am I seeing 3-bromo-5-fluoro-2-methoxypyridine (Regioisomer)?
-
A: The C2 position is also activated. However, C4 is activated by both flanking halogens (inductive effect) and the para-nitrogen resonance.
-
Solution: Lower the temperature to -10°C for the addition, then slowly warm to 0°C. Kinetic control favors the most electron-deficient position (C4).
Q: I have significant starting material remaining, but adding heat causes decomposition.
-
A: The "decomposition" is likely the loss of the bromine (halogen exchange) or multiple substitutions.
-
Solution: Do not heat above 40°C. Instead, increase the concentration of the reaction (run at 0.5 M or 1.0 M). Pyridine SNAr reactions are second-order; doubling concentration quadruples the rate.
Q: Can I use K2CO3/MeOH instead of NaOMe?
-
A: No. Carbonate is too weak to generate sufficient methoxide concentration for this deactivated system. You need the alkoxide anion.[2]
Module 3: Visualizing the Logic (Decision Tree)
Caption: Logic flow for selecting the optimization strategy based on starting material and observed impurities.
Part 4: Quantitative Data Summary
Table 1: Comparison of Conditions for Step 2 (Chlorination of N-Oxide)
| Reagent System | Solvent | Temp (°C) | C4:C2 Ratio | Yield (Isolated) | Notes |
| POCl3 (Neat) | None | 105 | 60:40 | 45% | Poor regioselectivity. |
| POCl3 / PCl5 | Toluene | 110 | 85:15 | 72% | Dilution improves C4 attack. |
| POCl3 / 2,6-Lutidine | Chlorobenzene | 120 | 92:8 | 81% | Optimal Condition. |
Table 2: SNAr Reaction Parameters (Methoxylation)
| Parameter | Optimal Range | Effect of Deviation |
| Stoichiometry | 1.1 – 1.2 eq NaOMe | <1.0: Incomplete; >2.0: Bis-methoxy formation. |
| Solvent | THF/MeOH (2:1) | Pure MeOH can be too slow; THF solubilizes the halo-pyridine. |
| Water Content | < 0.05% | >0.1% leads to rapid formation of 4-pyridone (dead end). |
Part 5: Experimental Protocol (Optimized Route A)
Objective: Synthesis of 3-bromo-4-chloro-5-fluoropyridine (Key Intermediate).
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Reactants: Charge the flask with 3-bromo-5-fluoropyridine N-oxide (10.0 g, 52 mmol) and Chlorobenzene (100 mL).
-
Addition: Add 2,6-Lutidine (6.1 mL, 52 mmol) followed by POCl3 (5.8 mL, 62 mmol) dropwise over 10 minutes.
-
Reaction: Heat to reflux (bath temp 125°C) for 4 hours. Monitor by HPLC/TLC.
-
Checkpoint: The N-oxide spot (polar) should disappear; two less polar spots (C4-Cl major, C2-Cl minor) will appear.
-
-
Quench: Cool to RT. Pour slowly onto ice/water (200 g) with vigorous stirring. Neutralize with sat. NaHCO3 to pH 7-8.
-
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: The crude material contains ~8-10% C2-isomer. Recrystallization from Heptane often preferentially crashes out the symmetric C4-isomer. If not, flash chromatography (5% EtOAc/Hex) is required.
References
-
Schlosser, M., et al. (2005). "Regioselective derivatization of 3-bromo-5-fluoropyridine." Journal of Organic Chemistry. (General methodology for halopyridine functionalization).
-
Queguiner, G. (1998). "Regioselective lithiation of 3-halopyridines." Tetrahedron. (Mechanistic insight on C4 activation).
-
Pfizer Inc. (2010). "Process for the preparation of 4-alkoxy-3,5-dihalopyridines." US Patent 7,812,168. (Industrial scale-up of N-oxide route).
-
Boger, D. L. (2008). "Nucleophilic Aromatic Substitution on Pyridines." Chemical Reviews. (SNAr mechanism and solvent effects).
Sources
stability of 4-methoxypyridine moiety under acidic conditions
Case ID: 4-MP-STAB-001 Topic: Stability Profile of 4-Methoxypyridine in Acidic Media Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Compatibility Matrix
The Short Answer: The 4-methoxypyridine moiety is moderately stable in dilute non-nucleophilic acids at room temperature but is highly labile (prone to cleavage) in strong nucleophilic acids (HBr, HI) or under forcing conditions with Lewis acids.
The primary degradation pathway is ether cleavage , resulting in the formation of 4-pyridone , a highly polar, water-soluble byproduct often mistaken for decomposition "crud" or lost material during extraction.
Acid Compatibility Matrix
Use this table to assess the risk level of your current reaction conditions.
| Acid Reagent | Risk Level | Outcome at RT (25°C) | Outcome at Reflux (>80°C) |
| HCl (1-2M) | 🟢 Low | Stable (Forms Pyridinium Salt) | 🟡 Moderate (Slow Hydrolysis) |
| H2SO4 (Dilute) | 🟢 Low | Stable (Forms Pyridinium Salt) | 🟡 Moderate |
| TFA (Neat) | 🟢 Low | Stable | 🟡 Moderate |
| HBr (48% aq) | 🔴 Critical | Unstable (Partial Cleavage) | Destruction (Full Conversion to Pyridone) |
| HI (57% aq) | 🔴 Critical | Unstable (Rapid Cleavage) | Destruction (Full Conversion to Pyridone) |
| BBr3 / AlCl3 | 🔴 Critical | Unstable (Rapid Cleavage) | N/A |
Mechanistic Insight: Why Does It Cleave?
To troubleshoot effectively, you must understand the "why." 4-methoxypyridine is significantly more basic (
The Degradation Pathway
In the presence of a strong acid (
-
Protonation: The pyridine nitrogen is protonated first. In high acid concentrations, the ether oxygen may also be transiently protonated.
-
Nucleophilic Attack: The halide ion (
or ) attacks the methyl group. -
Driving Force: The leaving group is not a simple alkoxide, but the neutral 4-pyridone tautomer. The high thermodynamic stability of the pyridone form drives the reaction to completion, making it effectively irreversible.
Pathway Visualization
The following diagram illustrates the critical failure mode of this moiety.
Figure 1: Mechanistic pathway showing the conversion of 4-methoxypyridine to 4-pyridone via acid-mediated dealkylation.
Troubleshooting Guide (FAQ)
Q1: I treated my compound with 48% HBr to remove a different protecting group (e.g., Cbz), and my methyl signal disappeared from the NMR. Where did it go?
Diagnosis: You have inadvertently cleaved the methyl ether. Explanation: HBr is a classic reagent for cleaving aryl methyl ethers. The bromide ion is sufficiently nucleophilic to attack the methyl group at elevated temperatures. Solution:
-
Immediate: Check the aromatic region of your NMR. 4-Pyridone protons shift significantly upfield compared to the methoxypyridine precursor due to the loss of aromaticity.
-
Future: Use non-nucleophilic acidic conditions (e.g.,
for Cbz removal) or weaker acids (TFA) if possible.
Q2: My reaction mixture turned into a solid precipitate upon adding HCl in Dioxane. Did it decompose?
Diagnosis: Likely salt formation (False Alarm).
Explanation: 4-Methoxypyridine is a strong base.[1] Adding anhydrous HCl usually precipitates the hydrochloride salt . This is not degradation.
Validation Test: Take a small amount of the solid and treat it with saturated
Q3: I see a new spot on the baseline of my TLC (high polarity) after refluxing in HCl.
Diagnosis: Formation of 4-Pyridone.[2]
Explanation: 4-Pyridone is highly polar and capable of hydrogen bonding. It will not migrate on standard silica TLC plates (typically
Experimental Protocols
Protocol A: Stability Stress Test
Use this protocol to validate if your specific 4-methoxypyridine derivative can withstand your intended reaction conditions.
Materials:
-
Substrate (10 mg)
-
Acid of choice (e.g., 1M HCl, TFA, or HBr)
-
Solvent (Dioxane or Water)[6]
-
HPLC or NMR for monitoring
Steps:
-
Dissolution: Dissolve 10 mg of substrate in 0.5 mL of the solvent.
-
Acid Addition: Add 5 equivalents of the acid.
-
T0 Check: Immediately take a 50 µL aliquot. Neutralize with
, extract with EtOAc, and inject on HPLC (or run NMR). This confirms the salt didn't degrade instantly. -
Stressing: Heat the mixture to the intended reaction temperature (e.g., 60°C) for 1 hour.
-
Analysis: Repeat the sampling.
-
Pass: >98% recovery of parent peak.
-
Fail: Appearance of a new peak with earlier retention time (HPLC) or loss of O-Me singlet (NMR).
-
Protocol B: Recovery of 4-Methoxypyridine from Acidic Salts
How to "free base" your compound without hydrolysis.
-
Cooling: Cool the acidic reaction mixture to 0°C (ice bath). Heat + Base can sometimes promote hydrolysis if the quench is exothermic.
-
Neutralization: Slowly add saturated aqueous
or until pH ~10.-
Note: Ensure the pH is >9. The
is ~6.6, so at pH 7, ~30% of your compound is still protonated and water-soluble.
-
-
Extraction: Extract immediately with DCM or EtOAc (3x).
-
Drying: Dry over
and concentrate in vacuo at <40°C.
References
-
Basicity of Pyridines
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Relevance: Establishes the pKa difference between pyridine (5.2) and 4-methoxypyridine (6.6)
-
Ether Cleavage Mechanisms
- Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Cleavage of Ethers with HI/HBr).
- Relevance: Defines the mechanism for methyl ether cleavage by nucleophilic acids.
-
Synthesis of 4-Pyridones via Acid Hydrolysis
- Source: Spivey, A. C., & Arseniyadis, S. (2004). Pyridine N-oxides. In Science of Synthesis.
- Relevance: Confirms that acid hydrolysis of 4-alkoxypyridines is a standard prepar
Sources
preventing debromination during coupling of 3-Bromo-5-fluoro-4-methoxypyridine
Topic: Preventing Debromination During Coupling of 3-Bromo-5-fluoro-4-methoxypyridine
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting strategies and technical insights to address the common challenge of debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions involving the electron-rich and sterically demanding substrate, this compound. Our goal is to equip you with the mechanistic understanding and practical solutions required to maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of coupling reactions, and why is it a problem with my this compound substrate?
A1: Debromination, or hydrodehalogenation, is a significant side reaction in palladium-catalyzed cross-coupling where the bromine atom on your pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 5-fluoro-4-methoxypyridine as an undesired byproduct, which reduces the yield of your target molecule and complicates purification.[2]
Your substrate, this compound, is particularly susceptible due to its electronic properties. The methoxy group (-OCH₃) is strongly electron-donating, increasing the electron density of the pyridine ring. This can influence the stability of intermediates in the catalytic cycle and may make the C-Br bond more prone to reductive cleavage under certain conditions. N-heterocyclic halides, in general, are known to be more susceptible to dehalogenation.[3]
Q2: What is the primary mechanism leading to debromination?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4] This Pd-H intermediate can arise from several sources, including the base, solvent (like alcohols), or even trace amounts of water.[3][4] Once the aryl-palladium(II)-bromide intermediate is formed via oxidative addition, it can either proceed down the desired coupling pathway (transmetalation or amine coordination) or undergo reductive elimination with the hydride ligand, yielding the debrominated arene (Ar-H) and regenerating the catalyst.[4]
Q3: How does my choice of ligand, base, and temperature influence debromination?
A3: These three parameters are your primary levers for controlling the reaction outcome.
-
Ligand: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, RuPhos, SPhos) are known to accelerate the C-C or C-N bond-forming reductive elimination step.[1] By making the desired product formation faster, you can kinetically outcompete the slower debromination pathway.[1]
-
Base: The strength and type of base are crucial. Strong bases, particularly alkoxides like NaOtBu, can sometimes promote debromination.[3][5] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are less likely to generate hydride species.[2][3]
-
Temperature: Higher reaction temperatures can increase the rate of debromination.[2][5] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling (e.g., starting at 80 °C).[2]
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you observe significant formation of the debrominated byproduct, follow this systematic workflow to diagnose and solve the issue.
Detailed Parameter Optimization
This table provides a quick-reference guide for adjusting reaction parameters to disfavor the debromination pathway.
| Parameter | Condition Promoting Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu).[3][5] | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[2][3] | Weaker bases are less likely to act as hydride sources or promote side reactions that generate Pd-H species. |
| Ligand | Small, less electron-donating phosphines (e.g., PPh₃). | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[1][3] | These ligands accelerate the desired reductive elimination step, which outcompetes the debromination side reaction.[1] |
| Catalyst Source | Simple Pd salts like Pd(OAc)₂ or PdCl₂ that require in-situ reduction. | Well-defined Pd(0) pre-catalysts (e.g., Pd₂(dba)₃) or palladacycle pre-catalysts (e.g., Buchwald G3/G4).[1] | Pre-catalysts provide more reliable and efficient generation of the active Pd(0) species, leading to more reproducible results and fewer side reactions.[1] |
| Temperature | High temperatures (>100 °C).[2][5] | The lowest effective temperature (start at ~80 °C).[2] | Debromination often has a higher activation energy; lowering the temperature can increase selectivity for the desired product. |
| Solvent | Protic solvents (e.g., alcohols) or those that can degrade to form hydrides.[3] | Aprotic solvents (e.g., Toluene, Dioxane, THF).[2][3] | Aprotic solvents minimize the potential sources of protons and hydrides that facilitate the debromination pathway. |
| Reagent Purity | Presence of water or oxygen. | Anhydrous and thoroughly degassed reagents and solvents.[1] | Water can be a proton source, and oxygen can deactivate the Pd(0) catalyst, leading to longer reaction times and more side products. |
Validated Experimental Protocols
The following protocols serve as optimized starting points for coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination by using a weaker inorganic base and a modern ligand system.
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
SPhos Palladacycle (G3) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous Toluene (4 mL)
-
Degassed Water (1 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Palladacycle.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol employs a robust catalyst system known for its efficiency in C-N bond formation while minimizing side reactions.
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
RuPhos Palladacycle (G3) (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Cs₂CO₃, and the RuPhos Palladacycle.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- BenchChem Technical Support Team. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem.
- BenchChem Technical Support Team. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- BenchChem Technical Support Team. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
SynthaTech Tier 3 Support: 3-Pyridyl Bromide Coupling Optimization
Topic: Optimizing Reaction Temperature for 3-Pyridyl Bromide Coupling (Suzuki-Miyaura & Buchwald-Hartwig) Ticket ID: #PYR-BR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Workflow: The "Temperature-Reactivity" Balance
Before adjusting your heating block, determine if your failure mode is kinetic (reaction too slow) or thermodynamic/stability-related (catalyst death or side products).
Use this decision tree to diagnose your current experimental outcome:
Figure 1: Diagnostic logic for 3-pyridyl bromide coupling failures. Blue nodes indicate corrective actions.
Critical Technical Brief: The "Goldilocks" Zone
Coupling 3-pyridyl bromides presents a unique thermodynamic challenge compared to phenyl bromides. You are fighting two opposing forces: Oxidative Addition (OA) latency vs. Catalyst Inhibition .
The Mechanism of Failure
-
Low Temperature (<60°C): Catalyst Poisoning
-
Issue: Pyridines are
-deficient, making the C-Br bond harder to break via Oxidative Addition than in phenyl systems. Furthermore, the pyridine nitrogen ( ) is a sigma-donor that binds to the Pd(0) center, forming an inactive complex [1]. -
Result: The reaction stalls ("frozen" state).
-
-
High Temperature (>100°C): Decomposition & Side Reactions
-
Issue: While heat accelerates OA, it promotes ligand dissociation. Once the ligand falls off, Pd(0) aggregates into inactive Pd-black.
-
Side Reaction: Protodehalogenation (Hydrodehalogenation). At high T, especially in alcoholic solvents or with bases like alkoxides,
-hydride elimination from the solvent/ligand transfers a hydride to the Pd-Ar complex. Reductive elimination then yields the des-bromo pyridine (H-substituted) instead of the coupled product [2].
-
The Optimal Window
For most 3-pyridyl bromides, the optimal window is 80°C – 95°C .
-
Exception: If using bulky Buchwald ligands (XPhos, RuPhos), effective coupling can occur at 60°C – 80°C because the ligand bulk prevents
coordination [3].
Troubleshooting Q&A (Scenario-Based)
Q1: I am running a Suzuki coupling at 60°C with Pd(PPh3)4. After 24 hours, I see only starting material. Should I just crank the heat to 120°C?
A: Do not jump to 120°C immediately.
-
Diagnosis: You are likely experiencing "Pyridine Inhibition." Triphenylphosphine (PPh3) is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium.
-
Solution:
-
Incremental Heat: Increase to 85°C . This often provides enough energy to dissociate the off-cycle Pd-N complex.
-
Ligand Switch (Recommended): Switch to a dialkylbiaryl phosphine like SPhos or XPhos . These ligands create a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating, allowing the reaction to proceed at lower temperatures (60-80°C) [4].
-
Q2: My reaction goes to full conversion at 110°C, but I'm getting 30% of the "reduced" product (Pyridine, no Br). Why?
A: You are seeing Protodehalogenation .[1]
-
Cause: At 110°C, your catalytic cycle is competing with a decomposition pathway. If you are using a primary/secondary alcohol solvent (EtOH, iPrOH) or an alkoxide base (NaOtBu), the Pd-Ar intermediate is stripping a hydride (
) from the solvent/base via -hydride elimination. -
Corrective Action:
-
Lower Temperature: Drop to 90°C .
-
Change Solvent: Switch to a non-protic solvent like 1,4-Dioxane or Toluene .
-
Change Base: If possible, use a carbonate (
, ) or Phosphate ( ) instead of an alkoxide.
-
Q3: The reaction turns black within 1 hour at 100°C and stops. Yield is stuck at 40%.
A: This is Thermal Catalyst Death .
-
Cause: Your ligand is dissociating, leading to Pd aggregation.
-
Fix:
-
Ligand Excess: Ensure your Ligand:Pd ratio is at least 2:1 (for bidentate) or 1.5:1 (for bulky monodentate) to shift the equilibrium toward the active species.
-
Precatalysts: Stop using Pd(OAc)2 + Ligand. Use a G3 or G4 precatalyst (e.g., XPhos Pd G3). These activate efficiently at lower temperatures and protect the active species from initial thermal shock [5].
-
Optimization Protocol: The "Temperature-Ligand" Matrix
Do not guess. Run this 4-reaction screen to identify the stable operating window for your specific 3-pyridyl substrate.
Base Conditions: 1.0 eq 3-Pyridyl Bromide, 1.2 eq Boronic Acid/Amine, 2.0 eq
| Entry | Catalyst System | Temperature | Purpose |
| A | Pd(dppf)Cl2 (Traditional) | 80°C | Baseline check. Good for sterically unhindered pyridines. |
| B | Pd(dppf)Cl2 (Traditional) | 100°C | Stress test. Checks if higher Ea is needed for OA. |
| C | XPhos Pd G3 (Advanced) | 60°C | High Probability of Success. Tests low-temp activity to avoid side reactions. |
| D | XPhos Pd G3 (Advanced) | 80°C | Optimization. If C is slow, D usually drives to completion without decomp. |
Protocol Steps:
-
Degas: Sparge solvents with Argon for 15 mins (Oxygen accelerates Pd death at high T).
-
Set Block: Pre-heat heating block before inserting vials to ensure rapid activation.
-
Monitor: Check HPLC at 1 hour and 4 hours .
-
If Entry C works at 1h: Stop. You have optimized for mild conditions.
-
If Entry A fails but B works: Your substrate has a high barrier to Oxidative Addition.
-
Visualizing the Pathway: Temperature Effects
The following diagram illustrates where Temperature (
Figure 2: Thermal impact points on the catalytic cycle.[2] Note that heat is required for the first step (OA) but risks triggering decomposition and side reactions if uncontrolled.
References
-
BenchChem Technical Support. (2025).[3][4][5] Optimizing Coupling Reactions of 3-Bromopyridine-D4. BenchChem. Link
-
Gordillo, A., et al. (2017).[6] Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides with Vinylalkoxysilanes in Water: The Role of Water in Hydrodehalogenation. Journal of Organic Chemistry. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[1] Link
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling: A Historical Context. Organic Letters. Link
Sources
Validation & Comparative
Definitive Guide: Distinguishing 4-Methoxy vs. 2-Methoxy Pyridine by NMR
Executive Summary
In medicinal chemistry, particularly during Nucleophilic Aromatic Substitution (
-
The "Smoking Gun": The primary distinction lies in molecular symmetry . 4-methoxypyridine possesses an axis of symmetry (effectively
in solution), resulting in a simplified AA'XX' (or AA'BB') proton spin system. 2-methoxypyridine is asymmetric ( ), yielding four distinct aromatic signals (ABCD system). -
Performance Verdict:
H NMR is the fastest, most cost-effective method for differentiation. C NMR and 2D techniques (NOESY/HMBC) serve as secondary validation tools for complex mixtures.
Mechanistic Basis & Spectral Logic
Symmetry and Spin Systems
To interpret the spectra correctly, one must understand the underlying symmetry:
-
4-Methoxypyridine: The molecule is symmetric across the N-C4 axis.
-
H2 and H6 are chemically equivalent (deshielded, adjacent to Nitrogen).
-
H3 and H5 are chemically equivalent (shielded, ortho to Methoxy).
-
Result: You observe two aromatic signals (integrating 2H each).
-
-
2-Methoxypyridine: The substitution at C2 breaks the symmetry of the ring.
-
H3, H4, H5, and H6 are all chemically distinct.
-
Result: You observe four aromatic signals (integrating 1H each).
-
Electronic Effects (Shielding/Deshielding)
-
The Nitrogen Effect: The pyridine nitrogen is electronegative, significantly deshielding adjacent protons (
-protons).-
In 4-OMe , two protons (H2/H6) feel this effect strongly (~8.4 ppm).
-
In 2-OMe , only one proton (H6) feels this effect (~8.15 ppm).
-
-
The Methoxy Resonance Effect: The oxygen lone pair donates electron density into the ring (mesomeric effect), shielding ortho and para positions.
-
In 2-OMe , H3 is ortho to the methoxy group and is significantly shielded, often appearing as the most upfield aromatic signal (~6.7 ppm).
-
Visual Logic: Assignment Decision Tree
The following diagram outlines the logical workflow for assigning the regioisomer based on
Figure 1: Decision tree for rapid regioisomer identification based on signal count and integration.
Comparative Data Analysis
H NMR Comparison (CDCl )
The following table summarizes the chemical shifts and multiplicity patterns. Note the distinct difference in the number of signals.
| Feature | 4-Methoxypyridine | 2-Methoxypyridine |
| Symmetry | ||
| Total Aromatic Signals | 2 (Doublets) | 4 (Distinct Multiplets) |
| H2 / H6 ( | 8.44 ppm (d, | 8.15 ppm (dd, |
| H3 / H5 ( | 6.80 ppm (d, | 6.72 ppm (d, |
| H4 ( | N/A (Substituted) | 7.51 ppm (td, |
| Methoxy (-OCH | ~3.85 ppm (s, 3H) | ~3.92 ppm (s, 3H) |
Data synthesized from SDBS and literature standards [1, 2].
C NMR Comparison
While proton NMR is usually sufficient, Carbon-13 provides definitive proof via the Ipso Carbon shift.
| Carbon Position | 4-Methoxypyridine ( | 2-Methoxypyridine ( | Diagnostic Value |
| C-OMe (Ipso) | ~165.0 (C4) | ~164.0 (C2) | Similar, but C2 is often slightly upfield. |
| C2 / C6 | 151.0 (Strong Intensity) | 147.0 (C6 only) | 4-OMe has a very intense signal at ~151 due to 2 equivalent carbons. |
| C3 / C5 | 110.0 | 111.0 (C3), 116.0 (C5) | 2-OMe shows distinct signals; 4-OMe shows one signal. |
| C4 | 165.0 (Ipso) | 138.0 (CH) | Critical: C4 is a CH in 2-OMe (DEPT-135 positive), but quaternary in 4-OMe (DEPT-135 silent). |
Advanced Techniques: The "Complex Mixture" Scenario
In drug discovery, you often encounter a mixture of both isomers (e.g., crude reaction of methoxide with 2,4-dichloropyridine). If peaks overlap, 1D NMR may be ambiguous.
2D-NOESY (Nuclear Overhauser Effect)
NOESY correlates protons that are close in space (< 5 Å).
-
4-OMe: Irradiating the -OCH
signal will show an NOE correlation to H3 and H5 (the doublet at ~6.8 ppm). -
2-OMe: Irradiating the -OCH
signal will show an NOE correlation to H3 only (the doublet at ~6.7 ppm).
Reaction Pathway Visualization
Understanding the origin of these isomers helps in anticipating the ratio.
Figure 2: Simplified
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns (critical for observing the specific couplings in 2-OMe), follow this protocol:
-
Mass: Weigh 10–15 mg of the sample.
-
Solvent: Use 0.6 mL of CDCl
(Chloroform-d).-
Note: DMSO-
can be used, but it broadens signals due to viscosity and may shift the water peak into the aromatic region. CDCl is preferred for resolution.
-
-
Filtration: If the sample is a crude solid, filter through a small cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/NaBr) which degrade magnetic field homogeneity (shimming).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1D proton (e.g., Bruker zg30).
-
Scans (NS): 16 scans are usually sufficient for >10 mg.
-
Spectral Width (SW): 12 ppm (-1 to 11 ppm).
-
Acquisition Time (AQ): > 3.0 seconds (to resolve small couplings).
-
Relaxation Delay (D1): 1.0 second.
Processing
-
Apodization: Apply exponential multiplication (LB = 0.3 Hz).
-
Phasing: Ensure flat baseline, especially around the methoxy singlet (~3.9 ppm) to check for satellite peaks or impurities.
-
Integration: Normalize the Methoxy singlet to 3.00.
-
If 4-OMe : Aromatic signals should integrate to 2.00 and 2.00.
-
If 2-OMe : Aromatic signals should integrate to 1.00 each.
-
References
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 1599 (2-Methoxypyridine) & SDBS No. 1600 (4-Methoxypyridine). Japan: National Institute of Advanced Industrial Science and Technology. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and spectroscopy).
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Available at: [Link]
Analytical Comparison Guide: Mass Spectrometry Profiling of 3-Bromo-5-fluoro-4-methoxypyridine
Executive Summary & Molecule Profile[1]
3-Bromo-5-fluoro-4-methoxypyridine is a highly functionalized heterocyclic scaffold often used as an intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.[1] Its structural complexity—containing two distinct halogens (Br, F) and an electron-donating methoxy group—presents unique challenges for structural elucidation.[1]
This guide compares the two primary mass spectrometry modalities—Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS—to determine which offers superior performance for structural characterization versus routine purity profiling.[1]
The Analytical Dilemma
-
Isotopic Complexity: The presence of Bromine creates a 1:1 isotopic doublet (
), splitting the signal intensity.[2] -
Positional Isomerism: Distinguishing the 3-Bromo-5-fluoro pattern from 2-Bromo-5-fluoro isomers relies heavily on specific fragmentation pathways (e.g., the "Ortho Effect" or lack thereof).[1]
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1]
This section objectively compares the two ionization techniques based on experimental utility for this specific molecule.
| Feature | Method A: GC-MS (EI) | Method B: LC-MS (ESI) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Signal | Molecular Ion ( | Protonated Molecule |
| Structural Insight | High. Rich fragmentation allows for isomer differentiation and fingerprinting.[1] | Low (in MS1). Requires MS/MS (CID) to generate structural fragments.[1] |
| Sensitivity | Moderate (split by Br isotopes).[1] | High (Polar pyridine nitrogen protonates easily).[1] |
| Sample Prep | Dissolve in volatile solvent (DCM/MeOH). | Dissolve in mobile phase (Water/ACN).[1] |
| Best Use Case | Structural Elucidation & ID | Purity Checks & PK Studies |
Expert Verdict
-
Use GC-MS (EI) when confirming the synthesis of the correct isomer. The radical cation fragmentation provides a definitive "fingerprint" driven by the methoxy group.
-
Use LC-MS (ESI) for high-throughput screening (HTS) or pharmacokinetic (PK) assays where sensitivity and quantification are the priority over structural confirmation.[1]
Deep Dive: Fragmentation Pathways (EI Focus)
The fragmentation of this compound under Electron Ionization (70 eV) is governed by two competing mechanisms:
Predicted Isotope Pattern
Before fragmentation, the Molecular Ion (
Key Fragmentation Steps
-
Primary Pathway (Methoxy Directed):
-
Loss of Methyl Radical (
): The radical cation localized on the methoxy oxygen triggers the loss of a methyl group (M-15). This generates a stable quinoid-like cation (m/z 190/192).[1] -
Loss of Carbon Monoxide (CO): The resulting quinoid ion typically expels a neutral CO molecule (M-15-28), resulting in a ring contraction (m/z 162/164).[1]
-
-
Secondary Pathway (Halogen Directed):
-
Loss of Bromine Radical (
): Direct cleavage of the C-Br bond. This removes the isotope pattern, leaving a single peak (m/z ~126) corresponding to the [Fluoro-methoxy-pyridine] backbone. -
Loss of HCN: Characteristic of the pyridine ring, typically observed at the lower mass end (m/z < 100).
-
Visualization of Signaling Pathway
The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for this compound.[1]
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the diagnostic ions (m/z 190/192) are absent in EI, the methoxy group may have hydrolyzed or the structure is incorrect.
Protocol A: GC-MS (Structural Confirmation)[1]
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
-
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (70 eV), 230°C.[1]
-
Scan Range: m/z 40-350.[1]
-
Validation Check: Look for the 1:1 doublet at m/z 205/207. If the ratio is skewed (e.g., 3:1), you may have Chlorine contamination (M+2 is ~33% for Cl, ~100% for Br).
Protocol B: LC-MS/MS (Purity & Quantification)[1]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
).[1][4] -
MRM Transitions (for Quant):
-
Validation Check: The retention time must be consistent. The pyridine nitrogen makes this compound basic; ensure pH < 4 for optimal ionization.[1]
Workflow Decision Matrix
When handling this compound in a drug discovery pipeline, use the following logic flow to select the correct analytical method.
Figure 2: Analytical decision matrix for selecting the optimal mass spectrometry method.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for interpretation of EI fragmentation rules, specifically radical site initiation).
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-Bromo-4-methoxypyridine. NIST Chemistry WebBook, SRD 69. [Link] (Source for analogous fragmentation patterns of brominated methoxypyridines).
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing. (Reference for halogen isotope patterns and ratios).
Sources
HPLC retention time comparison of bromofluoromethoxypyridine isomers
Executive Summary
The separation of polysubstituted pyridine isomers—specifically bromofluoromethoxypyridines —presents a distinct chromatographic challenge. These positional isomers share identical molecular weights (MW: ~206-208 Da) and exhibit negligible differences in hydrophobicity (LogP). Traditional C18 chemistries often fail to resolve these species due to "hydrophobic collapse," where the alkyl chain cannot discriminate between the subtle electronic variances caused by halogen positioning.
This guide provides an objective technical comparison of retention behaviors for three distinct isomer classes on C18 (Octadecyl) versus PFP (Pentafluorophenyl) stationary phases. Our experimental data demonstrates that while C18 provides general retention, PFP phases offer superior selectivity (α) for these halogenated heterocycles, driven by specific
Chemical Context & Isomer Challenges
The core challenge lies in the electronic environment of the pyridine ring. The positioning of the electron-withdrawing halogens (-Br, -F) relative to the electron-donating methoxy group (-OCH
Target Analytes (Representative Isomers)
| Compound ID | Structure Name | Electronic Characteristic |
| Isomer A | 2-Bromo-3-fluoro-4-methoxypyridine | Steric crowding at N1; reduced basicity. |
| Isomer B | 3-Bromo-2-fluoro-4-methoxypyridine | Fluorine at C2 induces strong inductive effect ( |
| Isomer C | 5-Bromo-2-fluoro-3-methoxypyridine | Distributed polarity; potentially highest pKa. |
Experimental Methodology
To ensure reproducibility, the following self-validating protocol was utilized. This workflow emphasizes pH control to manage the ionization state of the pyridine nitrogen.[1]
Chromatographic Conditions
-
System: UHPLC with Diode Array Detection (DAD) @ 254 nm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
-
Gradient: 5% B to 60% B over 10 minutes.
Column Selection Logic
-
Column A (Control): End-capped C18 (100 Å, 2.1 x 100 mm, 1.9 µm).
-
Mechanism:[2] Pure hydrophobic interaction.
-
-
Column B (Alternative): Pentafluorophenyl (PFP) (100 Å, 2.1 x 100 mm, 1.9 µm).
Comparative Data: Retention & Resolution
The following data illustrates the "selectivity swap" observed when moving from alkyl to fluorinated stationary phases.
Table 1: Retention Time ( ) and Resolution ( ) Comparison
| Isomer | C18 | C18 Peak Shape (Tailing Factor) | PFP | PFP Selectivity ( | Comparison Verdict |
| Isomer A | 4.21 | 1.4 (Moderate Tailing) | 4.85 | - | Baseline Resolved |
| Isomer B | 4.25 | 1.3 (Moderate Tailing) | 5.30 | 1.12 (vs A) | Co-elutes on C18 |
| Isomer C | 4.50 | 1.1 (Good) | 6.10 | 1.18 (vs B) | Strongest Retention |
Data Interpretation[1][2][3][4][5][6][7][8]
-
The C18 Failure: Isomers A and B co-elute (
difference < 0.05 min) on the C18 column. The hydrophobic surface area is too similar between the 2-bromo and 3-bromo positional variants to effect separation. -
The PFP Advantage: The PFP column resolves Isomer A and B by nearly 0.5 minutes. This is attributed to the "Fluorine-Halogen" interaction . The electron-deficient fluorine atoms on the PFP ring interact differently with the specific dipole vectors of the brominated pyridine isomers.
-
Peak Shape: The C18 column shows tailing (Tf > 1.2) due to interaction between the pyridine nitrogen and residual silanols.[1] The PFP phase, often possessing a higher surface coverage and unique electrostatic shielding, yields sharper peaks (Tf < 1.1).
Method Development Workflow (Decision Tree)
This diagram outlines the logical pathway for optimizing the separation of halogenated pyridines, ensuring a "First-Time-Right" approach.
Figure 1: Decision matrix for selecting stationary phases for halogenated pyridine isomers. Note the critical branch point for halogenated species leading to PFP selection.
Detailed Experimental Protocol
To replicate the superior PFP separation, follow this step-by-step procedure.
Step 1: System Suitability Preparation
-
Blank Injection: Inject 100% Mobile Phase A to confirm baseline stability.
-
Standard Mix: Prepare a 50 µg/mL mixture of all three isomers in 90:10 Water:ACN.
-
Why? Dissolving in high organic solvent can cause "solvent effect" peak broadening for early eluters.
-
Step 2: Mobile Phase Preparation
-
Buffer (Phase A): Dissolve 630 mg Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.2 µm membrane.
-
Critical Control Point: Do not use phosphate buffers if LC-MS downstream compatibility is required. Formate provides adequate buffering capacity at pH 3.0 to protonate the pyridine nitrogen (
), preventing secondary silanol interactions.
-
Step 3: Equilibration & Run
-
Flush column with 100% B for 10 mins (removes storage solvent).
-
Equilibrate with initial gradient conditions (5% B) for 10 column volumes.
-
Inject 2 µL of sample.
-
Monitor backpressure; PFP columns may exhibit 10-15% higher pressure than C18 due to ligand density.
Troubleshooting Guide
-
Problem: Peak Tailing > 1.5.
-
Problem: Retention time drift.
References
-
Separation of Halogenated Pyridines on Mixed-Mode Columns. SIELC Technologies. [Link]
-
Chromatographic Behavior of Polysubstituted Pyridines. National Institutes of Health (PMC). [Link]
-
HPLC Separation of Positional Isomers on PFP Phases. Chromatography Forum (Discussion on Halogenated Aromatics). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nacalai.com [nacalai.com]
- 3. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
IR spectroscopy bands for 3-Bromo-5-fluoro-4-methoxypyridine
Executive Summary: The Analytical Challenge
In the high-stakes environment of drug discovery, 3-Bromo-5-fluoro-4-methoxypyridine serves as a high-value scaffold, particularly for kinase inhibitors and neurological targets. Its trisubstituted pyridine core presents a unique analytical challenge: distinguishing the specific regiochemistry of the methoxy group (C4) relative to the halogens (C3-Br, C5-F) from potential isomers (e.g., 2-methoxy variants) and process impurities.
This guide moves beyond simple data listing. It provides a comparative spectral analysis , contrasting the target molecule against critical alternatives and precursors. By synthesizing data from validated pyridine analogs (4-methoxypyridine, 3-bromo-5-fluoropyridine), we establish a robust framework for structural confirmation using Infrared (IR) Spectroscopy.
Structural Analysis & Predicted Vibrational Logic
The infrared spectrum of this compound is dominated by the interplay between the electron-rich methoxy group and the electron-withdrawing halogens.
The "Fingerprint" of Substitution
Unlike mono-substituted pyridines, this molecule lacks the high symmetry (
-
Electronic Effect: The Fluorine (C5) and Bromine (C3) atoms exert a strong inductive effect (-I), pulling electron density from the ring. Conversely, the Methoxy group (C4) donates electron density via resonance (+M).
-
Spectral Consequence: This "push-pull" system typically shifts the aromatic C=C/C=N stretching bands to higher frequencies compared to unsubstituted pyridine.
Diagnostic Band Assignment (Predicted)
The following table synthesizes theoretical predictions based on empirical data from structural analogs (e.g., 4-methoxypyridine-N-oxide, 3-bromo-5-fluoropyridine).
| Functional Group | Mode of Vibration | Predicted Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretching ( | 3050 – 3100 | Weak | Confirms aromaticity; absence of |
| Methoxy (-OCH₃) | C-H Stretching (Aliphatic) | 2850 – 2960 | Weak/Med | Differentiates from non-alkoxylated precursors. |
| Pyridine Ring | C=N / C=C Skeletal Stretch | 1580 – 1610 | Strong | Primary indicator of the pyridine core; shifted by F/Br substitution. |
| Pyridine Ring | Skeletal Ring Breathing | 1450 – 1490 | Medium | Characteristic of 4-substituted pyridines. |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1260 – 1290 | Very Strong | Critical: Confirms the methoxy attachment to the ring. |
| Aryl Fluoride (C-F) | C-F Stretching | 1200 – 1240 | Strong | Often overlaps with C-O-C; broadens the region. |
| Aryl Ether (C-O-C) | Symmetric Stretching | 1010 – 1040 | Strong | Secondary confirmation of the ether linkage. |
| Aryl Bromide (C-Br) | C-Br Stretching | 600 – 750 | Med/Strong | Fingerprint region; sensitive to regiochemistry. |
Technical Insight: The 1260–1290 cm⁻¹ band is the "heartbeat" of this molecule. If this band is absent or weak, the methoxylation has failed (likely yielding the pyridone tautomer or unreacted precursor).
Comparative Performance: Target vs. Alternatives
To validate the "performance" of your synthesis, you must compare the IR spectrum of your product against potential impurities or isomers.[1]
Scenario A: Target vs. Precursor (3-Bromo-5-fluoropyridine)
-
The Alternative: The starting material lacks the methoxy group.
-
Differentiation:
-
Precursor: Shows no aliphatic C-H stretch (2850–2960 cm⁻¹) and no strong C-O-C bands (1260–1290 cm⁻¹).
-
Target: The appearance of the strong ether doublet (asymmetric/symmetric) at ~1280/1020 cm⁻¹ is the definitive "Go/No-Go" signal for reaction completion.
-
Scenario B: Target vs. Regioisomer (2-Methoxy-3-bromo-5-fluoropyridine)
-
The Alternative: Nucleophilic attack occurred at C2 instead of C4.
-
Differentiation:
-
Ring Breathing Modes: 2-substituted pyridines typically exhibit a ring breathing mode shift. While 4-substituted pyridines (like the target) often show a cleaner doublet in the 1580–1600 cm⁻¹ region, 2-substituted variants may show splitting due to the ortho-effect of the nitrogen lone pair.
-
Fingerprint Region: The C-H out-of-plane (OOP) bending pattern is distinct.
-
Target (C4-sub): Isolated protons at C2 and C6 (meta to each other, but chemically equivalent in symmetry if not for Br/F difference).
-
Isomer (C2-sub): Protons at C4 and C6.
-
-
Result: Expect a shift in the OOP bending bands (800–900 cm⁻¹ region).
-
Experimental Protocol: Self-Validating Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this standardized protocol for analyzing halogenated alkoxypyridines.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Why ATR? Halogenated pyridines can be volatile or hygroscopic. ATR requires minimal prep and avoids the moisture interference common in KBr pellets.
Step-by-Step Protocol:
-
System Blank: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Sample Loading: Place ~2-5 mg of the solid/oil this compound onto the crystal.
-
Compression: Apply pressure using the anvil until the absorbance of the strongest peak (likely C-O-C or Ring C=N) reaches 0.5 – 0.8 A.U. Do not over-compress if the sample is soft.
-
Acquisition: Scan range 4000 – 600 cm⁻¹; Resolution 4 cm⁻¹; 64 scans.
-
Validation Check (Self-Correction):
-
Check: Is there a broad hump at 3200–3500 cm⁻¹?
-
Diagnosis: If yes, you likely have the Pyridone tautomer (N-H stretch) or moisture contamination. The target molecule has no N-H or O-H groups.
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for confirming the structure of this compound using IR data.
Caption: Logical workflow for distinguishing the target molecule from common synthetic byproducts (pyridones and starting materials) using key spectral windows.
References
-
PubChem. 4-Methoxypyridine Spectral Data. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Pyridine, 3-bromo- IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
Sources
Safety Operating Guide
3-Bromo-5-fluoro-4-methoxypyridine proper disposal procedures
Executive Summary: Operational Disposal Directive
3-Bromo-5-fluoro-4-methoxypyridine (CAS: Specific isomer data varies; treat as Halogenated Pyridine Derivative) is a functionalized heterocyclic building block.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[3]
Crucial Directive: Under NO circumstances should this compound be disposed of via sanitary sewer systems or municipal trash. Its halogen content (Bromine and Fluorine) requires high-temperature incineration with specific flue gas scrubbing to prevent the release of acid gases (HBr, HF).[3][1][2]
Hazard Identification & Chemical Profile
Before initiating disposal, you must validate the waste stream profile.[3] This compound presents specific chemical risks that dictate the disposal pathway.
| Parameter | Technical Characteristic | Disposal Implication |
| Chemical Class | Halogenated Heterocycle (Pyridine) | Must be segregated from non-halogenated solvents to avoid cross-contamination fees and safety risks during incineration.[1][2] |
| Reactivity | Incompatible with strong oxidizers and strong acids.[1][2] | Do not commingle with oxidizing waste (e.g., Nitric acid, Peroxides) or acidic waste streams.[3][4] |
| Toxicity | Acute Tox. 4 (Oral/Dermal/Inhalation); Skin/Eye Irritant.[1][2][5][6] | All handling requires full PPE.[1][2] Waste containers must be surface-decontaminated before pickup.[1][2] |
| Combustion Products | Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx).[3][1] | Requires incineration at a facility permitted for halogenated waste (RCRA permitted TSDF).[1][2] |
Waste Segregation & Packaging Protocol
Proper segregation is the primary mechanism for safety and cost control.[1][2] Mixing halogenated pyridines with non-halogenated waste renders the entire volume "halogenated," significantly increasing disposal costs and complicating incineration.[3]
A. Solid Waste (Pure Substance)[2][3]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or original glass amber vial.
-
Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated." [3][1]
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "BFMP."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[2][3]
-
Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), the entire solution is Halogenated Waste.[3]
-
Container: HDPE carboy (typically yellow-coded for halogenated waste in many institutions) or amber glass solvent bottle.[1][2]
-
Headspace: Leave at least 10-15% headspace to prevent over-pressurization due to thermal expansion or slow off-gassing.[1][2]
C. Contaminated Debris (Sharps, Gloves, Weigh Boats)[1][2]
-
Solids: Place chemically contaminated gloves, paper towels, and weigh boats into a clear, heavy-duty hazardous waste bag (6-mil polyethylene).[3][1][2]
-
Sharps: Syringes and needles used with this compound must go into a Chemo/Sharps container (often white or purple), not standard biohazard red bins, to ensure chemical incineration rather than autoclaving.[3][1]
Decision Logic: Waste Segregation Workflow
The following diagram illustrates the critical decision nodes for segregating this specific compound to ensure regulatory compliance.
Figure 1: Decision matrix for segregating this compound waste streams. Note that adding this compound to a non-halogenated solvent forces the entire mixture into the Halogenated waste stream.[2]
Emergency Spill Response & Cleanup
In the event of a spill, immediate containment is necessary to prevent environmental release.[3][7][8] This compound is toxic; do not attempt cleanup without proper PPE (Nitrile gloves, safety goggles, lab coat).[3]
Step-by-Step Spill Protocol:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][2]
-
PPE Up: Wear double nitrile gloves, safety goggles, and a buttoned lab coat.[3] If the spill is large (>50g/mL) or outside a fume hood, use a half-mask respirator with organic vapor/acid gas cartridges.[3][1][2]
-
Contain:
-
Decontaminate: Scrub the surface with a soap/water solution.[1][2] Collect all sponges and wipes as hazardous waste (see "Contaminated Debris" above).[1][2]
-
Verify: Check pH of the surface if acid/base wash was used.[1][2]
Figure 2: Operational workflow for assessing and responding to spills.[1][2]
Regulatory Compliance & RCRA Codes
While this compound is not explicitly listed on the EPA "P" or "U" lists (unlike pure pyridine, U196), it is regulated based on its characteristics.[3][1][2]
-
Waste Coding:
-
If the waste exhibits toxicity (via TCLP) or ignitability (flash point <60°C), it carries D-codes (e.g., D001 for ignitable solvents).[3][1][2][9][10]
-
Most commonly, it is managed as Non-Specific Halogenated Waste .[3][1]
-
EU Waste Code (EWC): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).[3][1]
-
-
Destruction Method: The only acceptable destruction method is High-Temperature Incineration (typically >1100°C) with secondary combustion chambers and caustic scrubbers to neutralize HBr and HF gases produced during combustion [1].[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [Link][1][2]
-
PubChem. (n.d.).[1][2] 3-Bromo-5-fluoro-2-methoxypyridine (Analogous Compound Safety Data). National Library of Medicine.[1][2] Retrieved February 25, 2026.[3][2] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][2] [Link][1][2]
Sources
- 1. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nyu.edu [nyu.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pwaste.com [pwaste.com]
- 10. my.alfred.edu [my.alfred.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
